Cas no 828917-67-5 (4H-1-Benzopyran-4-one, 2-[5-[(1R,5S,6R)-6-[2,4-dihydroxy-3-(3-methyl-2-buten-1-yl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl]-2-hydroxyphenyl]-2,3-dihydro-3,7-dihydroxy-, (2R,3R)-)

4H-1-Benzopyran-4-one, 2-[5-[(1R,5S,6R)-6-[2,4-dihydroxy-3-(3-methyl-2-buten-1-yl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl]-2-hydroxyphenyl]-2,3-dihydro-3,7-dihydroxy-, (2R,3R)- structure
828917-67-5 structure
Nom du produit:4H-1-Benzopyran-4-one, 2-[5-[(1R,5S,6R)-6-[2,4-dihydroxy-3-(3-methyl-2-buten-1-yl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl]-2-hydroxyphenyl]-2,3-dihydro-3,7-dihydroxy-, (2R,3R)-
Numéro CAS:828917-67-5
Le MF:C40H38O10
Mégawatts:678.723732471466
CID:5612632

4H-1-Benzopyran-4-one, 2-[5-[(1R,5S,6R)-6-[2,4-dihydroxy-3-(3-methyl-2-buten-1-yl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl]-2-hydroxyphenyl]-2,3-dihydro-3,7-dihydroxy-, (2R,3R)- Propriétés chimiques et physiques

Nom et identifiant

    • 4H-1-Benzopyran-4-one, 2-[5-[(1R,5S,6R)-6-[2,4-dihydroxy-3-(3-methyl-2-butenyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl]-2-hydroxyphenyl]-2,3-dihydro-3,7-dihydroxy-, (2R,3R)- (9CI)
    • (2R,3R)-2-[5-[(1R,5S,6R)-6-[2,4-Dihydroxy-3-(3-methyl-2-buten-1-yl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl]-2-hydroxyphenyl]-2,3-dihydro-3,7-dihydroxy-4H-1-benzopyran-4-one
    • Guangsangon H
    • 4H-1-Benzopyran-4-one, 2-[5-[(1R,5S,6R)-6-[2,4-dihydroxy-3-(3-methyl-2-buten-1-yl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl]-2-hydroxyphenyl]-2,3-dihydro-3,7-dihydroxy-, (2R,3R)-
    • Piscine à noyau: 1S/C40H38O10/c1-19(2)4-8-25-31(43)13-11-27(36(25)46)37(47)35-28(14-20(3)15-29(35)24-9-6-22(41)17-33(24)45)21-5-12-32(44)30(16-21)40-39(49)38(48)26-10-7-23(42)18-34(26)50-40/h4-7,9-14,16-18,28-29,35,39-46,49H,8,15H2,1-3H3/t28-,29+,35-,39-,40+/m0/s1
    • La clé Inchi: FPHYDTVJYBKPCG-JCADJJPZSA-N
    • Sourire: C(C1C=CC(O)=C(C/C=C(/C)\C)C=1O)([C@@H]1[C@@H](C2C=CC(O)=CC=2O)CC(C)=C[C@H]1C1C=CC(O)=C([C@@H]2[C@H](C(=O)C3=CC=C(O)C=C3O2)O)C=1)=O

Propriétés calculées

  • Nombre de donneurs de liaisons hydrogène: 7
  • Nombre de récepteurs de liaison hydrogène: 10
  • Comptage des atomes lourds: 50
  • Le xlogp3: 4.097

4H-1-Benzopyran-4-one, 2-[5-[(1R,5S,6R)-6-[2,4-dihydroxy-3-(3-methyl-2-buten-1-yl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl]-2-hydroxyphenyl]-2,3-dihydro-3,7-dihydroxy-, (2R,3R)- Littérature connexe

Fournisseurs recommandés
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Jinta Yudi Pharmaceutical Technology Co., Ltd.
上海贤鼎生物科技有限公司
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
上海贤鼎生物科技有限公司
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Henan Dongyan Pharmaceutical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot